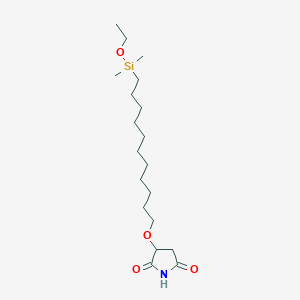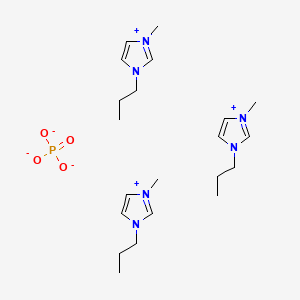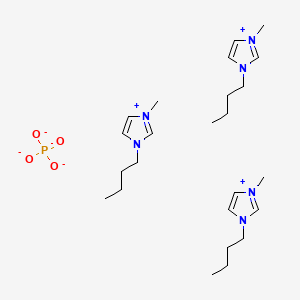![molecular formula C34H14F12O6 B6313912 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl CAS No. 138954-71-9](/img/structure/B6313912.png)
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is a chemical compound with the empirical formula C19H6F6O6 and a molecular weight of 444.24 g/mol . It is also known by other names such as 2,2-Bis(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropane . This compound is notable for its use in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Preparation Methods
The synthesis of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl typically involves the reaction of hexafluoroisopropylidene bisphenol with phthalic anhydride under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous processing techniques to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis
Properties
IUPAC Name |
4-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14F12O6/c35-31(36,37)29(32(38,39)40,21-5-1-3-19-23(21)27(49)51-25(19)47)17-11-7-15(8-12-17)16-9-13-18(14-10-16)30(33(41,42)43,34(44,45)46)22-6-2-4-20-24(22)28(50)52-26(20)48/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYDDFCPRTZPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC6=C5C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14F12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)


![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)




